5-(3-Formylphenyl)-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Formylphenyl)-N-methylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)-N-methylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-formylphenylboronic acid and N-methylpicolinamide.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-formylphenylboronic acid with N-methylpicolinamide in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Formylphenyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Major Products
Oxidation: 5-(3-Carboxyphenyl)-N-methylpicolinamide.
Reduction: 5-(3-Hydroxyphenyl)-N-methylpicolinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Formylphenyl)-N-methylpicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)-N-methylpicolinamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Material Properties: In material science, its electronic properties can be exploited to develop semiconductors or other functional materials.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Shares the formyl group and phenyl ring but lacks the picolinamide moiety.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
N-Methylpicolinamide: Contains the picolinamide moiety but lacks the formyl-substituted phenyl ring.
Uniqueness
5-(3-Formylphenyl)-N-methylpicolinamide is unique due to the combination of the formyl-substituted phenyl ring and the picolinamide moiety. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-(3-formylphenyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-15-14(18)13-6-5-12(8-16-13)11-4-2-3-10(7-11)9-17/h2-9H,1H3,(H,15,18) |
InChI Key |
XVACRCVSWRZNIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.